![molecular formula C32H52O16P2 B137368 [[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate CAS No. 142523-14-6](/img/structure/B137368.png)

[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

説明

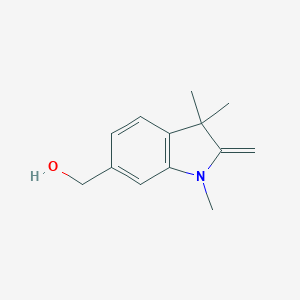

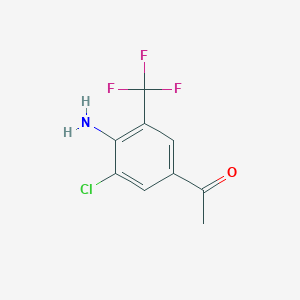

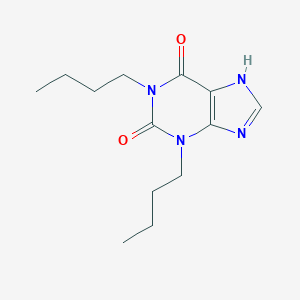

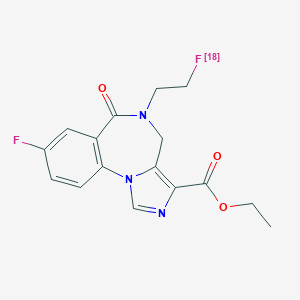

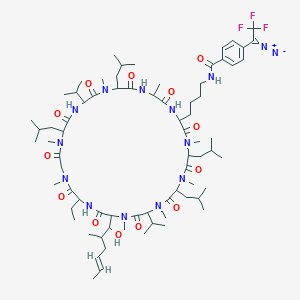

The compound of interest, "[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate," is a complex molecule that appears to be related to the field of phosphorus chemistry. This field involves the study and application of organic and inorganic phosphorus-containing compounds, which are often used for their redox properties, as ligands in coordination chemistry, and as reagents in organic synthesis.

Synthesis Analysis

The synthesis of phosphorus-containing compounds can be intricate due to the reactivity of phosphorus and the need for controlled conditions to achieve the desired products. For example, the synthesis of sterically hindered phosphorus compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves aromatic nucleophilic substitution and subsequent oxidation and methylation steps to yield bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures have been used to prepare bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) . These methods highlight the versatility and complexity of phosphorus chemistry in synthesizing functionalized molecules.

Molecular Structure Analysis

The molecular structure of phosphorus compounds can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of various phosphorus compounds, including bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives, have been investigated, revealing large bond angles around phosphorus atoms . Additionally, hydrogen-bonded assemblages in bis(hydroxymethyl)phenol derivatives have been studied, showing hydrogen-bonding networks and potential pi-pi interactions .

Chemical Reactions Analysis

Phosphorus compounds can participate in a range of chemical reactions. For example, the reaction of N,N-dimethyl(3,5-di-tert-butyl-4-hydroxybenzyl)amine with cyclohexanone to synthesize a phenolic antioxidant demonstrates the reactivity of phosphorus-containing compounds with carbonyl groups . Moreover, the reaction of dialkylaminomethyl phenols with ZnCl2 to form zwitterionic Zn(II) complexes showcases the ability of phosphorus compounds to act as ligands and form stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds are influenced by their molecular structure and substituents. For example, the redox properties of phosphorus compounds can be studied through electrochemical measurements, which provide insights into their electron-accepting and donating abilities . The ion-selective properties of phosphoryl podands and their complexes with alkali-metal phenolates have been investigated, demonstrating their potential application in ion-selective electrodes . Additionally, the synthesis of photolabile protecting groups for aldehydes and ketones, such as bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, highlights the stability of these compounds under various reaction conditions and their efficient cleavage upon irradiation .

科学的研究の応用

Chemical Mechanisms in Antitumor Agents

- This compound's relatives, 2,2-dimethyl phosphoraziridines, have been studied for their antitumor effects, particularly in conjunction with X-irradiation. These compounds are characterized by rapid hydrolysis and the formation of intermediates that exhibit phosphorylating activities, which may block the repair of X-irradiation-induced breaks in DNA strands (Bardos, Dunn, & Perlman, 1979).

Bioremediation and Environmental Pollution

- Research on Bisphenol A, which shares a similar structure, focuses on its biodegradability in natural environments due to its recognition as an Endocrine Disrupting Chemical (EDC). Laccase enzymes hosted in reverse micelles have been found effective in eliminating Bisphenol A, indicating potential for bioremediation of similar compounds (Chhaya & Gupte, 2013).

Industrial Applications in Polymer Stabilization

- Aryl–alkyl phosphines, similar in structure to the compound , have been studied for their role as melt stabilizers in polyethylene processing. These stabilizers significantly hinder the degradation of polymers at high temperatures, suggesting similar potential applications for the compound (Pénzes et al., 2010).

Metal Complexation and Ligand Studies

- Phosphoryl-containing podands have been studied for their ability to complex with metal ions, particularly copper(II). These studies provide insights into the potential use of similar compounds in designing binary extragents and medicinal drugs based on their complexation abilities (Al’ Ansari & Baulin, 2019).

特性

IUPAC Name |

[[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O16P2/c1-28(2,3)24(34)40-18-44-49(38,45-19-41-25(35)29(4,5)6)32(13,48-23-16-14-22(33)15-17-23)50(39,46-20-42-26(36)30(7,8)9)47-21-43-27(37)31(10,11)12/h14-17,33H,18-21H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSPVPQHAUHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C(C)(OC1=CC=C(C=C1)O)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)